![molecular formula C22H21ClN2O3S B309156 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309156.png)
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide, also known as SR9011, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule belongs to the family of Rev-erb agonists, which are known to regulate circadian rhythm and metabolism.
Mécanisme D'action
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide exerts its effects by binding to and activating Rev-erbα and Rev-erbβ, which are nuclear receptors that regulate the expression of genes involved in circadian rhythm and metabolism. Activation of Rev-erbα and Rev-erbβ leads to the suppression of genes involved in gluconeogenesis, lipogenesis, and inflammation, and the upregulation of genes involved in oxidative metabolism and mitochondrial biogenesis.
Biochemical and Physiological Effects:
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to have various biochemical and physiological effects in animal models. In mice, 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has also been shown to improve physical endurance and reduce muscle damage in mice subjected to exercise. In addition, 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a selective agonist for Rev-erbα and Rev-erbβ, which allows for specific targeting of these receptors. Another advantage is that 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has good pharmacokinetic properties, which allows for easy administration and distribution in animal models. However, one limitation is that 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has low solubility in water, which may limit its use in certain experiments. Another limitation is that 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has not been extensively studied in humans, which may limit its clinical applications.
Orientations Futures
There are several future directions for the study of 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide. One direction is to further investigate its potential applications in circadian rhythm regulation and metabolism, and to explore its therapeutic potential for metabolic disorders such as obesity and type 2 diabetes. Another direction is to investigate its potential applications in cancer research, and to explore its mechanisms of action and potential clinical applications. Additionally, future studies could focus on improving the synthesis and purification methods of 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide, and on developing more selective and potent Rev-erb agonists.
Méthodes De Synthèse
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide can be synthesized using a multi-step process starting from 4-chloro-3-nitrobenzoic acid. The nitro group is reduced to an amino group, and then a sulfonyl chloride group is added to the amino group. The resulting intermediate is then coupled with 2-methylphenylboronic acid and 2-phenylethylamine to obtain 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has shown potential applications in various fields such as circadian rhythm regulation, metabolism, and cancer research. In circadian rhythm regulation, 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to regulate the expression of clock genes and improve sleep-wake cycles in animal models. In metabolism, 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to improve lipid and glucose metabolism, which may have implications for the treatment of metabolic disorders such as obesity and type 2 diabetes. In cancer research, 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propriétés
Nom du produit |
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide |
|---|---|
Formule moléculaire |
C22H21ClN2O3S |
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
4-chloro-3-[(2-methylphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-7-5-6-10-21(16)29(27,28)25-20-15-18(11-12-19(20)23)22(26)24-14-13-17-8-3-2-4-9-17/h2-12,15,25H,13-14H2,1H3,(H,24,26) |
Clé InChI |
IVVCSJAVJKDTLX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



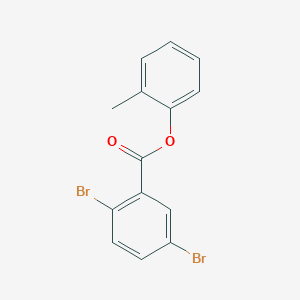
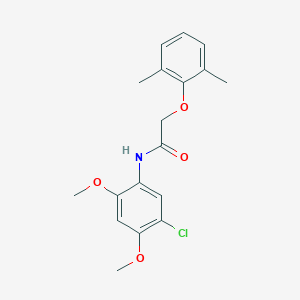
![Methyl 4-chloro-3-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B309077.png)
![Ethyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309078.png)
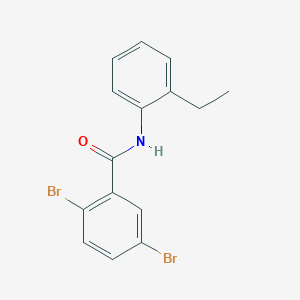
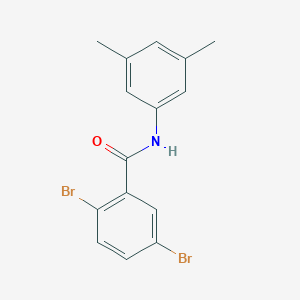

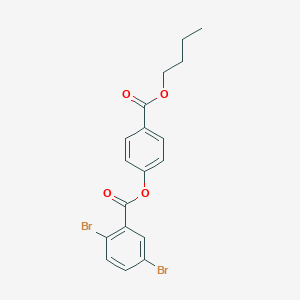


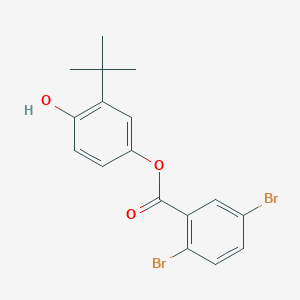
![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)
![Ethyl 3-methoxy-4-[(methylsulfonyl)oxy]benzoate](/img/structure/B309094.png)
![2-chloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309096.png)